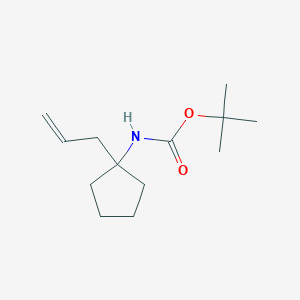

N-Boc-1-allyl-1-aminocyclopentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-1-allyl-1-aminocyclopentane is a chemical compound with the molecular formula C13H23NO2. It is a derivative of aminocyclopentane, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and an allyl group is attached to the nitrogen atom. This compound is used in various organic synthesis processes due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

N-Boc-1-allyl-1-aminocyclopentane can be synthesized through a multi-step process. One common method involves the protection of 1-aminocyclopentane with a Boc group, followed by the introduction of an allyl group. The protection of the amino group is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction is carried out in a solvent like ethanol or dichloromethane at room temperature .

The allylation step involves the reaction of the Boc-protected amine with an allyl halide (e.g., allyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is usually performed in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

N-Boc-1-allyl-1-aminocyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Allyl bromide, sodium hydride (NaH), potassium tert-butoxide (KOtBu), tetrahydrofuran (THF).

Deprotection Reactions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), dichloromethane (DCM).

Oxidation and Reduction Reactions: Various oxidizing and reducing agents, such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 1-allyl-1-aminocyclopentane, while substitution reactions can introduce various functional groups at the allyl position.

科学的研究の応用

Organic Synthesis

N-Boc-1-allyl-1-aminocyclopentane serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable in:

- Pharmaceutical Development : The compound is utilized in the synthesis of pharmaceutical agents targeting various biological pathways. For instance, it can be converted into derivatives that exhibit activity against cancer cells or neurological disorders.

- Agrochemicals : Similar to pharmaceuticals, this compound is used in developing agrochemical products, enhancing crop protection and yield.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a precursor for drug development. Key applications include:

- Central Nervous System Targets : Research indicates that derivatives of this compound can modulate neurotransmitter systems, suggesting potential therapeutic roles in treating neurological disorders.

- Anticancer Activity : Studies have shown that N-Boc-protected compounds can be effective against various cancer cell lines. Specifically, complexes formed with this compound have demonstrated significant cytotoxicity against aggressive breast cancer cells (MDA-MB-231), with IC50 values indicating strong activity .

Biological Studies

This compound acts as a building block for synthesizing biologically active compounds. Its applications in biological studies include:

- Enzyme Inhibitors : The compound's derivatives are explored for their potential as enzyme inhibitors, which are critical in regulating metabolic pathways and disease processes.

- Receptor Agonists : Research indicates that this compound can be modified to produce receptor agonists that may have therapeutic implications in various physiological processes .

Case Studies and Research Findings

Several studies highlight the efficacy and versatility of this compound:

- Synthesis of Anticancer Agents : A study demonstrated that complexes formed from N-Boc-protected amino acids showed potent anticancer activity against MDA-MB-231 cells, emphasizing the compound's potential in drug design and development .

- Development of Enzyme Inhibitors : Research focused on synthesizing enzyme inhibitors using N-Boc derivatives has shown promising results, indicating its role as a crucial intermediate in creating therapeutically relevant compounds.

- Biological Activity Investigations : Studies have also explored the biological activities of derivatives of this compound, revealing their potential as modulators in various signaling pathways relevant to cancer and neurological diseases .

作用機序

The mechanism of action of N-Boc-1-allyl-1-aminocyclopentane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability and protects the amino group during synthetic transformations, while the allyl group can participate in further chemical modifications .

類似化合物との比較

N-Boc-1-allyl-1-aminocyclopentane can be compared with other Boc-protected amines, such as:

N-Boc-1-aminocyclopentane: Lacks the allyl group, making it less versatile for certain synthetic applications.

N-Boc-1-allyl-1-aminocyclohexane: Contains a cyclohexane ring instead of a cyclopentane ring, which can affect its reactivity and steric properties.

N-Boc-1-allyl-1-aminocyclobutane: Features a cyclobutane ring, leading to different conformational and steric effects.

The uniqueness of this compound lies in its combination of the Boc-protected amino group and the allyl group, which provides a balance of stability and reactivity for various synthetic applications.

生物活性

N-Boc-1-allyl-1-aminocyclopentane is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological applications. This article explores the biological activity of this compound, focusing on its role as a precursor in drug development, its reactivity patterns, and its implications in various therapeutic areas.

Compound Overview

This compound features a cyclopentane ring with an allyl group and a tert-butyloxycarbonyl (N-Boc) protected amino group. The N-Boc group enhances the compound's stability and reactivity, making it suitable for various chemical transformations. Its structure allows for diverse reactivity patterns typical of allylic amines, which are often explored for their potential in neurological and oncological therapeutics.

While this compound itself does not have a defined mechanism of action, it serves primarily as a synthetic intermediate. Its derivatives are investigated for their biological activities, particularly as inhibitors or modulators in various biological pathways. Compounds with similar structures have shown promise in targeting cancer cells and modulating neurological pathways.

Biological Activity and Applications

The biological activity of this compound is largely related to its potential as a building block for the synthesis of more complex molecules. Here are some notable aspects:

- Cancer Therapeutics : Derivatives of allylic amines, including those related to this compound, have been studied for their anticancer properties. For instance, complexes formed with metals like gold and silver have demonstrated significant activity against breast cancer cells, with IC50 values in the low nanomolar range .

- Neurological Applications : Compounds similar to this compound are being explored for their roles in neurological treatments. They may interact with neurotransmitter systems, potentially influencing conditions such as depression or anxiety .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other compounds that share structural similarities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-2-methylpiperidine | Piperidine ring with N-Boc protection | Higher basicity due to piperidine structure |

| N-Boc-cyclohexylamine | Cyclohexyl ring with N-Boc protection | Greater steric hindrance |

| N-Boc-propargylamine | Propargyl group instead of allyl | Potential for unique reactivity due to alkyne moiety |

| N-Boc-pyrrolidine | Five-membered nitrogen-containing ring | Different ring size affects reactivity |

This compound is distinctive due to its combination of a cyclopentane structure with an allylic substitution pattern, allowing for distinct reactivity profiles compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the importance of N-Boc derivatives in drug development. For example, complexes involving NHC (N-Heterocyclic Carbene) ligands have shown promising results against aggressive cancer cell lines. These findings suggest that modifications to the chemical structure of compounds like this compound could lead to enhanced biological activity and selectivity .

In another study focusing on the synthesis of polyhydroxylated cyclopentane β-amino acids, researchers demonstrated effective methods for modifying cyclopentane structures to optimize their biological activity . Such advancements indicate the potential for developing novel therapeutics based on the foundational structure provided by compounds like this compound.

特性

IUPAC Name |

tert-butyl N-(1-prop-2-enylcyclopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-5-8-13(9-6-7-10-13)14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSNBBVBXMCHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。